2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZOHIUWSIOMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the chlorination of 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone. One common method includes the reaction of 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of 2-chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanol.
Scientific Research Applications
2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of photoluminescent materials and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of hydroxy and methoxy groups enhances its ability to form hydrogen bonds and interact with biological macromolecules .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
- CAS Number : 103040-51-3
- Molecular Formula : C₁₀H₁₁ClO₄
- Molecular Weight : 230.65 g/mol
Synthesis
This compound is synthesized via a multi-step process:
Baeyer-Villiger Oxidation: 3,4-Dimethoxybenzaldehyde undergoes oxidation to yield 3,4-dimethoxyphenol .
Chloroacetonitrile Reaction: The phenol intermediate reacts with chloroacetonitrile in the presence of ZnCl₂, forming an iminium intermediate. Subsequent treatment with hydrochloric acid yields the final product .
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and synthesis routes:
Impact of Substituents on Physicochemical Properties
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The presence of -OH at C2 and -OCH₃ at C4/C6 (target compound) enhances hydrogen bonding and solubility in polar solvents compared to analogs lacking hydroxyl groups (e.g., 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone) . Methoxy vs. Methyl: Methoxy groups increase electron-donating effects, stabilizing the aromatic ring, whereas methyl groups (e.g., in 2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone) contribute steric bulk without significant electronic effects .
Halogen Substitution: Chlorine (Cl): The α-chloro group in the target compound increases electrophilicity, making it reactive toward nucleophilic substitution. This contrasts with fluorine-substituted analogs (e.g., 2-Chloro-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone), where fluorine’s electronegativity alters resonance stabilization . Positional Effects: Chlorine at Cα (acetyl position) vs. aromatic positions (e.g., 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone) significantly impacts reactivity and intermolecular interactions .
Biological Activity
2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is an organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C10H11ClO4
- IUPAC Name: this compound
- The compound features a chlorinated ethanone structure with hydroxy and methoxy substituents that enhance its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of hydroxy and methoxy groups allows for effective hydrogen bonding and interaction with enzymes or receptors, potentially modulating their activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. These properties are essential for exploring therapeutic applications in combating infections caused by bacteria and fungi .
Antiproliferative Effects
The compound has been investigated for its antiproliferative effects against various cancer cell lines. It may inhibit cell growth by targeting specific signaling pathways involved in cell proliferation. This property is particularly relevant for developing treatments for cancers characterized by excessive cell growth .
Study on Antiviral Activity
In a study evaluating the antiviral effects of related chalcone derivatives, compounds demonstrated the ability to suppress viral replication significantly. For instance, a derivative similar to this compound was shown to reduce viral replication in cell cultures without significant cytotoxicity, highlighting its potential as a therapeutic agent against viral infections .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits reactivity toward thiols, which is crucial for understanding its mechanism of action in biological systems. The compound's electrophilic nature allows it to form covalent bonds with thiol groups in proteins, which can lead to alterations in protein function and cellular responses .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Antiproliferative | Enzyme interaction, Thiol reactivity |
| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | Moderate antibacterial | Less reactive than chlorinated derivative |
| 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone | Similar activity profile | Chlorine positioning affects reactivity |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, and how do reaction conditions affect yields?
Methodological Answer: The compound is synthesized via selective methylation of 1-(2,4,6-trihydroxyphenyl)ethanone. Two optimized protocols are reported:
- Method A : Reacting 2′,4′,6′-trihydroxyacetophenone with dimethyl sulfate (2.05 eq) and K₂CO₃ (2.1 eq) in acetone under argon at 0°C to room temperature for 17 hours, yielding 99% after filtration and concentration .
- Method B : Refluxing the same precursors with K₂CO₃ (2.3 eq) in acetone for 5 hours, achieving 84.2% yield after silica gel chromatography .
Key Variables : Reaction time, temperature, and purification methods significantly impact yields. Method A emphasizes inert conditions and shorter workup, while Method B requires longer heating but simpler purification.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Used to confirm substitution patterns (e.g., hydroxyl and methoxy groups). For example, in chalcone derivatives, distinct proton signals for aromatic methoxy (δ 3.8–3.9 ppm) and hydroxyl groups (δ 13.30 ppm) are observed .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely employed for small-molecule refinement. The compound’s derivatives, such as flavones, are resolved using high-resolution data and twinned crystals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ calculated for C₂₀H₂₀O₆: 357.1333, observed: 357.1343) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported synthetic yields or reaction outcomes?
Methodological Answer: Discrepancies arise from variations in:
- Reagent Ratios : Excess dimethyl sulfate (2.05 eq vs. 2.3 eq) may improve methylation efficiency .
- Temperature Control : Prolonged reflux (Method B) vs. ambient conditions (Method A) influence side reactions and byproduct formation.
- Purification : Silica gel chromatography (Method B) enhances purity but reduces yield compared to direct concentration (Method A).
Experimental Design Tip : Conduct controlled studies to isolate variables (e.g., temperature gradients, stoichiometry) and use HPLC or TLC to monitor reaction progress .
Q. What is the compound’s role in synthesizing bioactive flavonoids, and how does its reactivity enable this?
Methodological Answer: The compound serves as a key intermediate in flavonoid synthesis:
- Chalcone Formation : Base-catalyzed aldol condensation with aldehydes (e.g., 4-allyloxybenzaldehyde) yields chalcones (76% yield), which are cyclized to flavones using iodine/DMSO at 140°C .
- Functionalization : The 2-hydroxy group participates in hydrogen bonding, directing regioselective cyclization, while the chloro and methoxy groups stabilize intermediates via resonance .
Q. How can computational modeling enhance understanding of its reactivity or interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational stability of derivatives, such as 3D visualization of chalcone intermediates .
- Docking Studies : Model interactions with biological targets (e.g., IP6K2 enzymes) to rationalize inhibitory activity of flavonoid derivatives .
- DFT Calculations : Analyze electronic effects of substituents (e.g., chloro vs. fluoro analogs) on aromatic ring reactivity .
Q. How do substituent modifications (e.g., chloro, methoxy) impact its physicochemical and biological properties?
Methodological Answer:
- Chloro Group : Enhances electrophilicity at the ketone position, facilitating nucleophilic attacks in heterocycle synthesis (e.g., antibiotics) .
- Methoxy Groups : Increase lipophilicity and steric hindrance, affecting solubility and binding affinity in bioactive derivatives (e.g., apigenin analogs) .
- Hydroxy Group : Critical for hydrogen bonding in enzyme active sites, as seen in Acinetobacter sp.-mediated reductions (99.9% stereoselectivity at pH 7.6) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
